

Different hydrate forms of Nickel(II) bromide (dihydrate, trihydrate, hexahydrate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel(II) bromide

Cat. No.: B080709

[Get Quote](#)

A Comprehensive Technical Guide to the Hydrate Forms of Nickel(II) Bromide

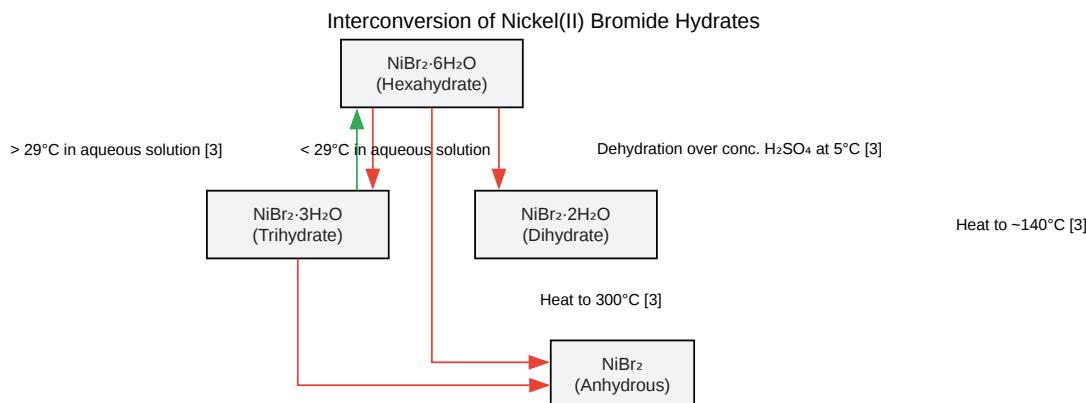
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the dihydrate, trihydrate, and hexahydrate forms of **Nickel(II) bromide** (NiBr_2). This document details their physicochemical properties, synthesis protocols, interconversion, and characterization methods, presenting a vital resource for professionals in research, chemical synthesis, and pharmaceutical development.

Core Properties of Nickel(II) Bromide Hydrates

Nickel(II) bromide exists in several hydrated forms, with the dihydrate, trihydrate, and hexahydrate being the most common. These forms differ in their water content, which significantly influences their physical and chemical properties. The anhydrous form is a yellow-brown solid, while the hydrated forms are typically green.^[1] In all hydrated forms, the nickel(II) ion adopts an octahedral molecular geometry.^[2]

Quantitative Data Summary


The following table summarizes the key quantitative data for the different hydrate forms of **Nickel(II) bromide** for easy comparison.

Property	Nickel(II) Bromide Dihydrate	Nickel(II) Bromide Trihydrate	Nickel(II) Bromide Hexahydrate
Chemical Formula	<chem>NiBr2·2H2O</chem>	<chem>NiBr2·3H2O</chem>	<chem>NiBr2·6H2O</chem>
CAS Number	13596-19-5[2]	7789-49-3[2]	18721-96-5[2]
Molecular Weight	254.53 g/mol [3]	272.55 g/mol [4]	326.59 g/mol [5]
Appearance	-	Green crystalline powder[3]	Blue-green crystals[2]
Density	-	5.098 g/mL at 25 °C (lit.)[6]	-
Melting/Decomposition Point	-	Loses 3H ₂ O at 300°C[6]	-
Solubility	Soluble in water	Soluble in water, alcohol, ether, and ammonium hydroxide[6]	Soluble in water

Data for some properties of the dihydrate and hexahydrate are not readily available in the searched literature.

Interconversion of Nickel(II) Bromide Hydrates

The various hydrate forms of **Nickel(II) bromide** can be interconverted by controlling the temperature and water activity of the environment.

[Click to download full resolution via product page](#)

Caption: Interconversion pathways of **Nickel(II) bromide** hydrates.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of the different hydrate forms of **Nickel(II) bromide**.

Synthesis of Nickel(II) Bromide Hexahydrate ($\text{NiBr}_2 \cdot 6\text{H}_2\text{O}$)

Nickel(II) bromide hexahydrate can be prepared by the reaction of nickel(II) carbonate with hydrobromic acid, followed by crystallization.

Materials:

- Nickel(II) carbonate (NiCO_3)
- Hydrobromic acid (HBr, 48% aqueous solution)

- Distilled water
- Beaker
- Stirring rod
- Heating plate
- Crystallizing dish
- Buchner funnel and filter paper

Protocol:

- In a well-ventilated fume hood, slowly add a stoichiometric amount of nickel(II) carbonate to a beaker containing hydrobromic acid with constant stirring. The reaction will produce carbon dioxide gas, so the addition should be gradual to control effervescence.
- Continue stirring until the reaction ceases and a clear green solution of **nickel(II) bromide** is formed.
- Gently heat the solution on a heating plate to concentrate it, but avoid boiling to dryness.
- Transfer the concentrated solution to a crystallizing dish and allow it to cool slowly at room temperature.
- Blue-green crystals of **nickel(II) bromide** hexahydrate will form.
- Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold distilled water.
- Dry the crystals at room temperature.

Synthesis of Nickel(II) Bromide Trihydrate ($\text{NiBr}_2 \cdot 3\text{H}_2\text{O}$)

The trihydrate can be obtained by crystallization from an aqueous solution of **nickel(II) bromide** at a temperature above 29°C.[6]

Materials:

- **Nickel(II) bromide** hexahydrate ($\text{NiBr}_2 \cdot 6\text{H}_2\text{O}$)
- Distilled water
- Beaker
- Heating plate with magnetic stirrer
- Crystallizing dish
- Thermostat-controlled water bath
- Buchner funnel and filter paper

Protocol:

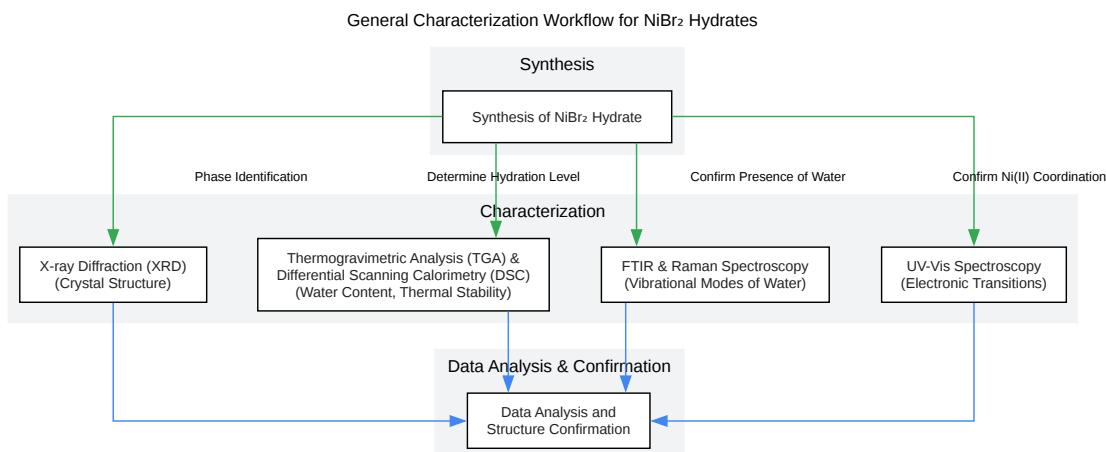
- Prepare a saturated aqueous solution of **nickel(II) bromide** by dissolving the hexahydrate in distilled water at a temperature slightly above 29°C.
- Place the crystallizing dish containing the solution in a thermostat-controlled water bath set to a temperature above 29°C (e.g., 35-40°C).
- Allow the solution to slowly evaporate at this temperature.
- Green crystals of the trihydrate will form.
- Collect the crystals by vacuum filtration and dry them.

Synthesis of Nickel(II) Bromide Dihydrate ($\text{NiBr}_2 \cdot 2\text{H}_2\text{O}$)

The dihydrate can be prepared by the careful dehydration of the hexahydrate over a strong desiccant at a low temperature.[\[6\]](#)

Materials:

- **Nickel(II) bromide** hexahydrate ($\text{NiBr}_2 \cdot 6\text{H}_2\text{O}$)
- Concentrated sulfuric acid (H_2SO_4)


- Desiccator
- Watch glass

Protocol:

- Place a thin layer of **nickel(II) bromide** hexahydrate crystals on a watch glass.
- Place the watch glass inside a desiccator containing concentrated sulfuric acid as the desiccant.
- Store the desiccator at a low temperature, for example, in a refrigerator at approximately 5°C.[6]
- Allow the dehydration to proceed for several days until the desired weight loss corresponding to the formation of the dihydrate is achieved.

Characterization Workflow

A general workflow for the characterization of **Nickel(II) bromide** hydrates involves a combination of spectroscopic and thermal analysis techniques to confirm the identity, purity, and hydration state of the compound.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for hydrate characterization.

X-ray Diffraction (XRD)

Single-crystal or powder X-ray diffraction is the definitive method for determining the crystal structure of the different hydrates.

- **Nickel(II) bromide** dihydrate ($\text{NiBr}_2 \cdot 2\text{H}_2\text{O}$): The structure consists of linear chains.[2]
- **Nickel(II) bromide** trihydrate ($\text{NiBr}_2 \cdot 3\text{H}_2\text{O}$): The crystal structure has not been confirmed by X-ray crystallography but is assumed to adopt a chain structure.[2]

- **Nickel(II) bromide hexahydrate** ($\text{NiBr}_2 \cdot 6\text{H}_2\text{O}$): The structure features isolated trans- $[\text{NiBr}_2(\text{H}_2\text{O})_4]$ molecules with two additional water molecules of crystallization.[2]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the water content and thermal stability of the hydrates.

- TGA: A TGA experiment will show distinct mass loss steps corresponding to the removal of water molecules as the temperature is increased. For example, the trihydrate is reported to lose its three water molecules at 300°C.[6]
- DSC: The DSC curve will show endothermic peaks corresponding to the energy required for dehydration.

Experimental Protocol for Thermal Analysis:

- Accurately weigh a small amount of the hydrate sample (5-10 mg) into an alumina or platinum crucible.
- Place the crucible in the TGA/DSC instrument.
- Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).
- Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
- Analyze the resulting curves to determine the temperatures of dehydration and the corresponding mass losses to confirm the degree of hydration.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of the water molecules and the Ni-O and Ni-Br bonds within the crystal lattice. The presence of water will be indicated by broad O-H stretching bands in the region of 3000-3600 cm^{-1} and H-O-H bending vibrations around 1600-1630 cm^{-1} . Differences in the positions and shapes of these bands can provide information about the hydrogen bonding environment of the water molecules in each hydrate.

UV-Vis Spectroscopy: In aqueous solution, the different hydrates of **Nickel(II) bromide** will exhibit the characteristic absorption spectrum of the $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$ aqua ion, which is responsible for the green color of the solutions. The spectrum typically shows two main absorption bands in the visible region. Changes in the coordination environment of the Ni(II) ion upon dehydration to the anhydrous form can be monitored by changes in the UV-Vis spectrum in the solid state using diffuse reflectance spectroscopy.

Applications

The different hydrate forms of **Nickel(II) bromide** are utilized in various fields:

- Catalysis: They serve as precursors for the synthesis of various nickel-based catalysts used in organic synthesis, such as cross-coupling reactions.
- Electroplating: Used in electroplating baths for depositing nickel coatings.
- Battery Technology: Employed as a component in the electrolytes of high-energy batteries.^[6]
- Pharmaceutical and Chemical Synthesis: Utilized as a source of nickel(II) ions in the synthesis of coordination complexes and other nickel compounds.^[7]

This guide provides a foundational understanding of the key hydrate forms of **Nickel(II) bromide**. For specific applications, further characterization and optimization of experimental conditions may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Nickel(II) bromide - Wikipedia [en.wikipedia.org]
- 3. Nickel bromide (NiBr₂), dihydrate | Br₂H₄NiO₂ | CID 165360178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nickel bromide trihydrate | Br₂H₆NiO₃ | CID 53471882 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. Nickel bromide (NiBr₂), hexahydrate | Br₂H₁₂NiO₆ | CID 17909383 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. NICKEL(II) BROMIDE TRIHYDRATE | 7789-49-3 [chemicalbook.com]
- 7. Nickel(II) bromide | NiBr₂ | CID 278492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Different hydrate forms of Nickel(II) bromide (dihydrate, trihydrate, hexahydrate)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080709#different-hydrate-forms-of-nickel-ii-bromide-dihydrate-trihydrate-hexahydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com